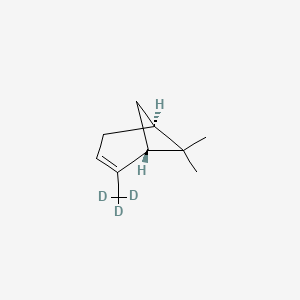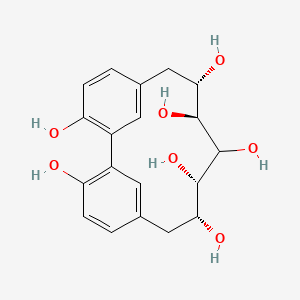![molecular formula C10H13N3O B13431752 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde typically involves the cyclization of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids . The reaction conditions can vary, but common methods include heating at temperatures ranging from 50°C to 140°C . Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functionalization can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-b]pyrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, including dyes and catalysts.
Wirkmechanismus
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the isobutyl and aldehyde groups but shares the core structure.
1-isobutyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the imidazole ring.
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to the presence of both the isobutyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
VTWRSZMCJZSSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
